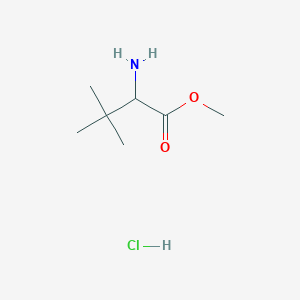

Methyl 2-amino-3,3-dimethylbutanoate hydrochloride

Description

Significance and Role in Contemporary Chemical Research

In modern chemical research, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries. Chiral α-amino acids and their derivatives are fundamental components in the construction of peptides, proteins, and numerous secondary metabolites. acs.org Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, as a derivative of the non-natural amino acid L-tert-leucine, plays a crucial role as a chiral intermediate. rsc.orgnih.govresearchgate.net Its incorporation into synthetic routes allows for the introduction of a specific stereochemistry, which is often critical for the biological activity of the target molecule.

The significance of this compound is highlighted in its application in asymmetric synthesis, where it is used to create new stereogenic centers with high selectivity. The bulky tert-butyl group provides significant steric hindrance, influencing the trajectory of incoming reagents and thus directing the stereochemical outcome of reactions. researchgate.netrsc.org This "tert-butyl effect" is a powerful tool for chemists in designing synthetic pathways to complex chiral molecules. researchgate.net Researchers utilize this intermediate in the synthesis of various bioactive compounds, leveraging its structural rigidity and well-defined stereochemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 22146-61-8 bldpharm.com |

| Molecular Formula | C7H16ClNO2 |

| Molecular Weight | 181.66 g/mol bldpharm.com |

| IUPAC Name | methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride |

Historical Development and Evolution of Amino Acid Ester Hydrochlorides as Chiral Intermediates

The use of amino acids as chiral starting materials has a long history in organic synthesis. The development of methods to protect the functional groups of amino acids, such as the esterification of the carboxylic acid and the formation of hydrochloride salts of the amine, was a critical step in their adoption as versatile chiral building blocks. Amino acid production itself has evolved from extraction from natural sources to more efficient methods like chemical synthesis and fermentation. nih.gov

Initially, simple amino acid esters, such as methyl and benzyl (B1604629) esters, were employed. researchgate.net The hydrochloride salts of these esters proved to be stable, crystalline solids that are easier to handle and purify compared to the free amino esters. nih.gov Over time, the focus shifted towards the synthesis and application of non-natural amino acid esters to access novel chemical space and to create molecules with enhanced properties, such as increased metabolic stability in peptides. nih.gov

The synthesis of amino acid ester hydrochlorides has also seen significant methodological advancements. Traditional methods often involved the use of harsh reagents like thionyl chloride at low temperatures. google.comgoogle.com More recent developments have focused on milder and more efficient procedures, for example, using trimethylchlorosilane in methanol (B129727) at room temperature, which is compatible with a wide range of amino acids. nih.gov This evolution has made a broader array of chiral amino acid ester hydrochlorides, including this compound, more accessible for research and industrial applications.

Stereochemical Attributes and Their Implications in Reaction Design

The stereochemical attributes of this compound are central to its utility in asymmetric synthesis. The key feature is the presence of a stereogenic center at the α-carbon, which is directly attached to a bulky tert-butyl group. This steric bulk has profound implications for reaction design. fiveable.me

The tert-butyl group exerts a strong stereodirecting effect in a variety of chemical reactions. researchgate.netfiveable.me For instance, in alkylation reactions of enolates derived from this amino acid ester, the tert-butyl group can effectively shield one face of the molecule, forcing the electrophile to approach from the less hindered side. This leads to a high degree of diastereoselectivity in the formation of new stereocenters. The conformational rigidity imposed by the tert-butyl group also plays a role in controlling the stereochemical outcome of reactions. fiveable.me

Furthermore, the stereochemistry of the starting material directly translates to the chirality of the final product. This is crucial in the synthesis of pharmaceuticals, where only one enantiomer may exhibit the desired therapeutic effect, while the other may be inactive or even harmful. The well-defined S-configuration of the commercially available L-tert-leucine derivative provides a reliable starting point for the synthesis of enantiomerically pure target molecules. medchemexpress.com The ability to predict and control the stereochemical outcome of reactions is a cornerstone of modern organic synthesis, and chiral building blocks like this compound are indispensable tools in this endeavor. rsc.org

Properties

IUPAC Name |

methyl 2-amino-3,3-dimethylbutanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTQWUHFSXVRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22146-61-8 | |

| Record name | Valine, 3-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22146-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 2-amino-3,3-dimethylbutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for Methyl 2 Amino 3,3 Dimethylbutanoate Hydrochloride

Enantioselective and Diastereoselective Synthesis of Defined Stereoisomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of synthetic routes that provide precise control over the three-dimensional arrangement of atoms is of paramount importance. This section details methodologies for the enantioselective synthesis of the (S) and (R) isomers of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride.

Stereocontrolled Approaches to (S)-Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

The (S)-enantiomer, also known as L-tert-Leucine methyl ester hydrochloride, is a crucial intermediate in the synthesis of various pharmaceutical compounds, including peptidomimetic protease inhibitors. guidechem.com

A prevalent and straightforward method for the synthesis of (S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride is the direct esterification of the corresponding amino acid, L-tert-leucine. chemicalbook.com A common procedure involves the use of thionyl chloride (SOCl₂) in methanol (B129727). chemicalbook.com In this reaction, thionyl chloride serves as both the catalyst and a dehydrating agent, facilitating the formation of the methyl ester. The reaction typically proceeds by refluxing the L-tert-leucine in methanol with an excess of thionyl chloride, leading to a quantitative yield of the desired hydrochloride salt. chemicalbook.com

The reaction mechanism involves the protonation of the carboxylic acid group by thionyl chloride, which forms a reactive acylium ion. This is followed by a nucleophilic attack from methanol to produce the methyl ester. The final product is obtained as the hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | L-tert-leucine | chemicalbook.com |

| Reagents | Thionyl chloride, Methanol | chemicalbook.com |

| Molar Ratio (Substrate:SOCl₂) | 1:10 | |

| Solvent | Methanol (60 mL/g of substrate) | chemicalbook.com |

| Temperature | Reflux (approx. 64.7°C) | |

| Duration | 16 hours | chemicalbook.com |

| Yield | 100% | chemicalbook.com |

Another advanced approach is the use of dynamic kinetic resolution (DKR). One such method utilizes a chiral pyrrolidine-based (PPY) nitrogen oxide catalyst to achieve high enantiopurity. This process starts with a pentafluorophenyl-(dibenzylamino) ester and proceeds via a DKR step to yield (S)-2-(dibenzylamino)-3,3-dimethylbutyrate benzhydryl ester with high yield and excellent enantiomeric excess (ee).

Stereocontrolled Approaches to (R)-Methyl 2-amino-3,3-dimethylbutanoate Hydrochloride

The synthesis of the (R)-enantiomer is also of significant interest for its role as a chiral building block in asymmetric synthesis. Methodologies for its preparation often mirror those for the (S)-enantiomer, starting from the corresponding (R)-tert-leucine. The principles of stereocontrolled synthesis ensure that the chirality of the starting material is retained throughout the reaction sequence. While specific detailed synthetic procedures for the (R)-enantiomer are less commonly published than for the L-form, the esterification using methods like thionyl chloride in methanol or trimethylchlorosilane in methanol with D-tert-leucine as the starting material would be a direct approach. nih.gov

Optimization of Deracemization and Chiral Resolution Techniques

Producing enantiomerically pure compounds from a racemic mixture is a critical challenge in chemical synthesis. Chiral resolution techniques are employed to separate enantiomers. For tert-leucine and its derivatives, enzymatic kinetic resolution has proven to be an effective strategy. For instance, lipase-catalyzed kinetic resolution of racemic 2-phenyl-4-tert-butyloxazolin-5(4H)-one has been used to prepare L-tert-leucine, which can then be converted to the desired methyl ester. jmb.or.kr Another method involves the kinetic resolution of N-phenylacetylated-D,L-tert-leucine using Penicillin G acylase from Kluyvera citrophila. jmb.or.kr A drawback of kinetic resolution is that the theoretical maximum yield for the desired enantiomer is 50%. jmb.or.kr

Catalytic Pathways for Efficient Production

Catalysis offers a pathway to more efficient, economical, and sustainable chemical processes. mdpi.com Both homogeneous and heterogeneous catalysts, as well as biocatalysts, have been investigated for the synthesis of amino acid esters.

Investigation of Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, and heterogeneous catalysis, where the catalyst is in a different phase, are fundamental to modern chemical manufacturing. uclouvain.bechemistryworld.com

For the esterification of amino acids, including the synthesis of this compound, various catalytic systems have been developed to overcome the harsh conditions and tedious workup procedures of older methods. nih.gov A convenient and efficient homogeneous catalytic system employs trimethylchlorosilane (TMSCl) in methanol at room temperature. nih.govmdpi.com This method has been shown to be applicable to a wide range of natural, aromatic, and aliphatic amino acids, providing good to excellent yields of the corresponding methyl ester hydrochlorides. nih.gov The process is operationally simple and avoids the corrosive reagents and high temperatures associated with methods like the use of thionyl chloride. nih.gov

| Method | Reagents | Conditions | Advantages | Reference |

| Thionyl Chloride | SOCl₂, Methanol | Reflux | High yield | |

| Trimethylchlorosilane | TMSCl, Methanol | Room Temperature | Mild conditions, convenient | nih.govmdpi.com |

Heterogeneous catalysts, such as ion-exchange resins like Amberlyst™-15, also serve as effective catalysts for the esterification of amino acids, offering advantages in terms of catalyst separation and reusability. nih.gov

Enzyme-Mediated Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive approach for the synthesis of chiral compounds. jmb.or.kr

The synthesis of L-tert-leucine, the precursor acid to (S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, has been successfully achieved using enzymatic methods. One notable approach is the asymmetric synthesis from trimethylpyruvate using a branched-chain aminotransferase (BCAT) from Escherichia coli, with L-glutamate as the amino donor. jmb.or.krnih.gov To overcome product inhibition by 2-ketoglutarate, a coupling reaction system involving aspartate aminotransferase (AspAT) and pyruvate decarboxylase (PDC) was developed, significantly improving the yield of L-tert-leucine with an enantiomeric excess greater than 99%. jmb.or.krnih.gov

Another powerful biocatalytic route involves the use of leucine dehydrogenase (LeuDH). A novel leucine dehydrogenase from Exiguobacterium sibiricum (EsiLeuDH) has been used for the reductive amination of trimethylpyruvic acid to produce enantiopure L-tert-leucine. nih.gov This enzymatic system can be coupled with a formate dehydrogenase (FDH) for cofactor (NADH) regeneration, enabling high conversion rates and product concentrations. nih.gov

| Enzyme System | Substrate | Key Features | Product (ee) | Reference |

| BCAT/AspAT/PDC | Trimethylpyruvate | Coupling reaction to overcome inhibition | L-tert-leucine (>99%) | jmb.or.krnih.gov |

| EsiLeuDH/FDH | Trimethylpyruvic acid | Cofactor regeneration, fed-batch strategy | L-tert-leucine (>99%) | nih.gov |

Once the enantiomerically pure L-tert-leucine is produced via these biocatalytic methods, it can be readily converted to this compound through the esterification methods described previously.

Development of Novel and Green Synthetic Routes

The imperative for sustainable chemical manufacturing has propelled the development of innovative and environmentally benign synthetic strategies for valuable chiral building blocks like this compound. These modern approaches prioritize the reduction of waste, minimization of energy consumption, and utilization of safer reagents and solvents, aligning with the core principles of green chemistry. Key areas of advancement include the implementation of atom-economical protocols, which maximize the incorporation of starting materials into the final product, and the adoption of cutting-edge technologies such as flow chemistry for continuous and efficient production.

Traditional esterification methods for amino acids often rely on a large excess of alcohol as the solvent and require strong acid catalysts, leading to significant solvent waste and challenging purification procedures. To address these shortcomings, research has focused on biocatalysis and alternative energy sources to develop more atom-economical and solvent-minimizing routes.

Biocatalytic Esterification:

Enzymes, particularly lipases, have emerged as powerful catalysts for the synthesis of amino acid esters due to their high selectivity, mild reaction conditions, and biodegradability. Lipase-catalyzed esterification can often be performed in non-conventional media or even solvent-free systems, drastically reducing the environmental footprint of the process. For sterically hindered amino acids like tert-leucine, enzymatic methods offer a promising green alternative to harsh chemical methods. While specific kinetic data for the lipase-catalyzed synthesis of methyl 2-amino-3,3-dimethylbutanoate is not extensively documented, the successful enzymatic resolution of related tert-leucine derivatives underscores the potential of this approach. The reaction typically involves the direct esterification of the amino acid with methanol, catalyzed by an immobilized lipase, which allows for easy recovery and reuse of the biocatalyst.

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has been identified as an effective tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced side product formation. In the context of amino acid esterification, microwave-assisted synthesis offers a significant advantage by enabling solvent-free reaction conditions. This approach is highly atom-economical and minimizes waste. A study on the esterification of L-leucine, a structurally similar amino acid, with various alcohols under microwave irradiation demonstrated the efficiency of this method. By analogy, a similar solvent-free protocol can be envisioned for the synthesis of this compound, where tert-leucine is reacted directly with methanol in the presence of an acid catalyst under controlled microwave heating. This would represent a significant improvement in terms of process efficiency and environmental impact compared to conventional heating methods that require extended reaction times and often a large excess of solvent.

Table 1: Representative Data for Microwave-Assisted Esterification of L-Leucine with n-Butanol (Analogous System)

| Parameter | Value |

| Reactants | L-Leucine, n-Butanol |

| Catalyst | p-Toluene sulfonic acid |

| Heating Method | Microwave Irradiation |

| Reaction Time | 10 min |

| Temperature | Reflux |

| Yield | >60% |

| Solvent | None (Solvent-free) |

Note: This data is for the esterification of L-leucine with n-butanol and is presented as an analogous system to illustrate the potential of microwave-assisted, solvent-free synthesis for sterically hindered amino acids like tert-leucine.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow synthesis, has revolutionized the landscape of chemical production, offering numerous advantages over traditional batch processing. These benefits include enhanced safety due to smaller reaction volumes, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward automation and scale-up. The application of flow chemistry to the synthesis of amino acid esters, including this compound, is a promising avenue for developing highly efficient and sustainable manufacturing processes.

Continuous Esterification in Packed-Bed Reactors:

A continuous flow process for the synthesis of amino acid esters can be designed using packed-bed reactors containing an immobilized catalyst. This setup allows for the continuous feeding of reactants and the collection of the product stream, eliminating the need for batch-wise workup procedures. For the synthesis of this compound, a heated packed-bed reactor could be filled with an immobilized lipase or a solid acid catalyst. A solution of tert-leucine in methanol would then be continuously pumped through the reactor, where the esterification reaction takes place. The residence time in the reactor, which dictates the extent of conversion, can be precisely controlled by adjusting the flow rate. This approach not only improves efficiency but also allows for the reuse of the catalyst over extended periods, further enhancing the green credentials of the synthesis.

Microwave-Assisted Continuous Flow Synthesis:

The integration of microwave technology with continuous flow systems offers a synergistic approach to further accelerate and intensify chemical processes. A microwave-flow reactor can be employed for the rapid and efficient esterification of amino acids. In a relevant study, the esterification of L-leucine was successfully performed in a continuous flow system under microwave irradiation. This methodology can be extrapolated to the synthesis of this compound. A solution of tert-leucine and an acid catalyst in methanol would be pumped through a tube reactor that passes through a microwave cavity. The rapid and uniform heating provided by the microwaves would significantly reduce the required residence time for the reaction to reach completion, leading to a high-throughput and energy-efficient process.

Table 2: Representative Data for Microwave-Assisted Continuous Flow Esterification of L-Leucine with n-Butanol (Analogous System)

| Parameter | Value |

| Reactants | L-Leucine, n-Butanol |

| Catalyst | p-Toluene sulfonic acid |

| Reactor Type | Tubular Flow Reactor |

| Heating Method | Microwave Irradiation |

| Flow Rate | Varied (e.g., 1-5 mL/min) |

| Temperature | 140 °C |

| Residence Time | 10-30 min |

| Yield | Up to 72% |

Note: This data is for the esterification of L-leucine with n-butanol in a continuous flow microwave reactor and is presented as an analogous system to demonstrate the potential for the continuous production of this compound.

Chemical Reactivity and Functional Group Transformations of Methyl 2 Amino 3,3 Dimethylbutanoate Hydrochloride

Comprehensive Analysis of Amino Group Reactivity

The primary amino group in methyl 2-amino-3,3-dimethylbutanoate is a key site for a range of nucleophilic reactions. Its reactivity can be modulated through various synthetic strategies to introduce diverse functionalities.

As an amino acid ester, methyl 2-amino-3,3-dimethylbutanoate hydrochloride is a fundamental component in peptide synthesis. researchgate.net The free amino group serves as a nucleophile that can attack an activated carboxyl group of an N-protected amino acid to form a peptide bond. This reaction is typically facilitated by coupling reagents that activate the carboxylic acid, minimizing side reactions and ensuring efficient peptide bond formation.

Common coupling reagents used in these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) when paired with additives such as 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve yields. The general scheme involves the activation of an N-protected amino acid, followed by the nucleophilic attack of the amino group of methyl 2-amino-3,3-dimethylbutanoate.

A notable application is in the synthesis of dipeptides. For instance, N-formyl-L-leucine can be coupled with L-tert-leucine-N-methylamide, a derivative of the target compound, in the presence of an activating agent to form the corresponding dipeptide. nih.gov This highlights the utility of the tert-leucine scaffold in constructing peptide chains.

Table 1: Common Coupling Reagents for Amidation

| Coupling Reagent | Additive | Key Features |

|---|---|---|

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | High efficiency, but produces insoluble dicyclohexylurea byproduct. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | HOBt | Water-soluble carbodiimide, easy byproduct removal. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | None required | Efficient for sterically hindered amino acids. |

To control the reactivity of the amino group during multi-step syntheses, it is often necessary to introduce a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions. prepchem.com

The N-protection of methyl 2-amino-3,3-dimethylbutanoate can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction yields N-Boc-L-tert-leucine methyl ester.

Deprotection of the N-Boc group is typically accomplished by treatment with a strong acid. scilit.com Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a common method for Boc removal. mdpi.com Alternatively, hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate can also be used. researchgate.net The choice of deprotection conditions is crucial, especially when other acid-sensitive functional groups are present in the molecule. For instance, the presence of a tert-butyl ester would require milder deprotection conditions for the N-Boc group to avoid cleavage of the ester. beilstein-journals.org

Table 2: N-Protection and Deprotection of Methyl 2-amino-3,3-dimethylbutanoate

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine), Solvent (e.g., methanol) | N-Boc-L-tert-leucine methyl ester |

| N-Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Methyl 2-amino-3,3-dimethylbutanoate trifluoroacetate salt |

The amino group of methyl 2-amino-3,3-dimethylbutanoate can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. nih.gov

Reductive amination involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine. This two-step, one-pot procedure is highly efficient for the synthesis of N-alkylated α-amino acid esters.

The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the imine in the presence of the carbonyl compound. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃).

This methodology allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom, depending on the aldehyde or ketone used. For example, reaction with formaldehyde followed by reduction would yield the N-methylated derivative, while reaction with benzaldehyde would yield the N-benzyl derivative.

Ester Moiety Modifications and Transformations

The methyl ester group of this compound is another site for chemical modification, allowing for the alteration of the carboxyl terminus of the amino acid derivative.

Transesterification is a process where the methyl group of the ester is exchanged with another alcohol moiety. This reaction can be catalyzed by acids or bases, or by enzymes such as lipases. Transesterification with "advanced alcohols," such as those with additional functional groups, bulky side chains, or those that are chiral, can introduce valuable structural diversity.

For example, the synthesis of the benzyl (B1604629) ester of L-leucine from its tosylate salt and benzyl alcohol demonstrates the feasibility of introducing a bulkier arylmethyl group. prepchem.com While direct transesterification of the methyl ester is also possible, it often requires forcing conditions or specific catalysts.

Enzyme-catalyzed transesterification offers a milder and more selective alternative. Lipases are known to catalyze the transesterification of amino acid esters in organic solvents. researchgate.netscilit.com This approach can be particularly useful for reactions involving sensitive substrates or for achieving regioselectivity with polyol alcohols. The choice of enzyme and reaction conditions, such as the solvent and water content, is critical for achieving high conversion and selectivity.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, L-tert-leucine. This hydrolysis is typically carried out under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran (THF).

Once the free carboxylic acid, L-tert-leucine, is obtained, it can be further derivatized to form a variety of other functional groups. The carboxylic acid can be activated and reacted with amines to form amides, with alcohols to form different esters, or converted to acid chlorides or other activated species for further transformations.

For instance, the resulting L-tert-leucine can be N-protected and then coupled with another amino acid ester to continue the elongation of a peptide chain, this time with the L-tert-leucine residue providing the carboxyl component of the new peptide bond. This versatility makes the initial hydrolysis of the methyl ester a crucial step in many synthetic routes.

Reduction to Alcohols and Amines

The reduction of the ester functionality in this compound to a primary alcohol yields the corresponding amino alcohol, (S)-2-amino-3,3-dimethyl-1-butanol, also known as L-tert-leucinol. This transformation is a fundamental process in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates. The primary amine can also be formed through reductive amination of the corresponding carbonyl compound, although the direct reduction of the amino group itself is not a standard transformation.

The reduction of the methyl ester is typically accomplished using powerful hydride-donating reagents. The presence of the hydrochloride salt of the amine adds a layer of complexity, as the acidic proton can react with the hydride reagent. Therefore, an excess of the reducing agent is often required, or a preliminary neutralization step is necessary.

Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.

Given that the starting material is a hydrochloride salt, the acidic proton of the ammonium (B1175870) group will react with LiAlH₄ first, consuming one equivalent of the hydride and releasing hydrogen gas. Subsequently, the ester group is reduced. Therefore, at least two equivalents of LiAlH₄ are required in theory, though an excess is typically used in practice to ensure complete conversion. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

Reduction using Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. While it readily reduces aldehydes and ketones, the reduction of esters is generally slow or requires the use of activating agents or harsh reaction conditions. However, in the presence of certain additives or in specific solvent systems, NaBH₄ can be used to reduce amino acid esters. For instance, the combination of NaBH₄ with a Lewis acid or performing the reaction in a protic solvent at elevated temperatures can enhance its reducing power. The selectivity of NaBH₄ can be advantageous when other reducible functional groups are present in the molecule.

Table 1: Comparison of Reducing Agents for the Synthesis of (S)-2-amino-3,3-dimethyl-1-butanol

| Reducing Agent | Typical Solvent | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to reflux | High reactivity, generally good yields | Highly reactive with protic solvents, pyrophoric, requires careful handling and anhydrous conditions |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature to reflux | Safer and easier to handle than LiAlH₄ | Lower reactivity towards esters, may require additives or forcing conditions |

Regio- and Stereoselective Functionalization of the tert-Butyl Side Chain

The functionalization of the C-H bonds of the tert-butyl side chain of this compound is a significant synthetic challenge. The primary C-H bonds of the methyl groups are unactivated and sterically hindered, making them inherently unreactive. However, recent advances in catalysis have opened avenues for the selective modification of such inert positions.

Directed C-H Functionalization

One of the most effective strategies for achieving regioselectivity in C-H functionalization is the use of a directing group. This group, typically attached to the nitrogen atom of the amino acid, coordinates to a metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation.

For tert-leucine derivatives, the γ-C-H bonds of one of the methyl groups on the tert-butyl side chain can be targeted. Research has shown that a quinoline-based directing group, attached to the amino group, can direct a palladium(II) catalyst to arylate one of the γ-methyl groups with high diastereoselectivity. nih.gov The reaction of an N-protected tert-leucine derivative with aryl iodides in the presence of a palladium catalyst and a suitable ligand leads to the formation of a γ-arylated product. nih.gov This transformation demonstrates the feasibility of selectively functionalizing the sterically congested side chain, providing access to novel unnatural amino acids. The reaction can lead to both mono- and di-arylated products, depending on the reaction conditions. nih.gov

Non-Directed Catalytic Hydroxylation

A more recent and synthetically versatile approach involves the non-directed catalytic hydroxylation of sterically congested C-H bonds. This method does not rely on a directing group but instead utilizes a highly electrophilic catalyst that can activate strong C-H bonds. A manganese catalyst has been reported to effectively hydroxylate the primary C-H bonds of tert-butyl groups in various molecules. torvergata.itnih.gov This catalytic system uses hydrogen peroxide as the oxidant and operates in a fluorinated alcohol solvent, which plays a crucial role in enhancing the reactivity of the catalyst. torvergata.itnih.gov

While this methodology has not been specifically reported for this compound, it represents a promising strategy for the selective functionalization of its tert-butyl side chain. The reaction would be expected to yield the corresponding primary alcohol at one of the methyl groups. The stereoselectivity of such a reaction on a chiral substrate would be a critical aspect to investigate.

Table 2: Strategies for the Functionalization of the tert-Butyl Side Chain

| Strategy | Catalyst/Reagent | Targeted Position | Type of Functionalization | Key Features |

|---|---|---|---|---|

| Directed C-H Functionalization | Pd(II) catalyst with a quinoline-based directing group | γ-C-H | Arylation | High regioselectivity and diastereoselectivity controlled by the directing group. nih.gov |

| Non-Directed Catalytic Hydroxylation | Manganese catalyst with H₂O₂ | Primary C-H | Hydroxylation | Functionalizes unactivated and sterically hindered C-H bonds without a directing group. torvergata.itnih.gov |

Mechanistic Elucidation and Stereochemical Control in Reactions Involving the Compound

Detailed Reaction Mechanism Investigations for Asymmetric Transformations

Detailed mechanistic investigations into asymmetric transformations involving methyl 2-amino-3,3-dimethylbutanoate hydrochloride are often centered on understanding the transition states that dictate the stereochemical outcome. While specific studies focusing solely on this molecule are limited, the broader context of asymmetric synthesis using tert-leucine derivatives provides significant insights.

One of the fundamental approaches involves the use of chiral auxiliaries or catalysts to induce asymmetry. For instance, in asymmetric alkylation reactions, the substrate can be derivatized to form a chiral Schiff base. The bulky tert-butyl group of the methyl 2-amino-3,3-dimethylbutanoate moiety effectively shields one face of the molecule. Electrophilic attack then preferentially occurs from the less hindered face, leading to a high degree of stereoselectivity. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these mechanisms. nih.gov DFT calculations can model the transition state energies of different reaction pathways, thereby predicting and rationalizing the observed enantioselectivity. nih.govresearchgate.net

In organocatalyzed reactions, such as the Michael addition, the amine of methyl 2-amino-3,3-dimethylbutanoate can participate in the catalytic cycle, for example, through enamine formation. The stereochemical outcome is then governed by the geometry of the enamine intermediate and the direction of electrophilic approach, which is influenced by the steric hindrance of the tert-butyl group.

Influence of Hydrochloride Salt on Reaction Kinetics and Stereoselectivity

The hydrochloride salt form of methyl 2-amino-3,3-dimethylbutanoate plays a crucial role in both the practicality and the outcome of asymmetric reactions. The protonated amine group enhances the compound's stability and solubility in certain solvents. From a mechanistic standpoint, the hydrochloride can act as an in-situ source of acid, which can be beneficial in acid-catalyzed reactions.

In cooperative catalytic systems, the hydrochloride salt can act as a co-catalyst. For example, in reactions involving isothiourea and a Brønsted acid, the presence of a hydrochloride salt has been shown to significantly improve both the reaction yield and the enantiomeric ratio. researchgate.net While this study did not use this compound specifically, it highlights the principle that the chloride ion and the proton can participate in the catalytic cycle, potentially through hydrogen bonding interactions that stabilize the transition state. nih.govmdpi.com

The presence of salts can also influence reaction kinetics through the "salt effect," which can alter the ionic strength of the solution and thereby affect the rate of reaction. nih.gov In some cases, the addition of a salt can accelerate a reaction by stabilizing charged intermediates or transition states. nih.gov The specific impact of the hydrochloride salt on the kinetics and stereoselectivity of a given reaction is highly dependent on the reaction mechanism and the solvent system employed.

The table below illustrates the effect of a hydrochloride co-catalyst on the enantioselectivity of a reaction, demonstrating the potential role of the salt form.

| Entry | Co-catalyst | Yield (%) | Enantiomeric Ratio (er) |

| 1 | BTM·HCl | 81 | 96:4 |

| 2 | None | Reduced | Reduced |

| 3 | Other Halide Salts | High | Lower than BTM·HCl |

Data adapted from a study on cooperative isothiourea and Brønsted acid catalysis, illustrating the general effect of a hydrochloride co-catalyst. researchgate.net

Substrate-Controlled Stereochemical Induction

Substrate-controlled stereochemical induction is a powerful strategy in asymmetric synthesis where the inherent chirality of the substrate dictates the stereochemical outcome of a reaction. The tert-butyl group of methyl 2-amino-3,3-dimethylbutanoate is exceptionally well-suited for this purpose due to its large steric bulk.

In reactions such as 1,4-addition of Grignard reagents to chiral α,β-unsaturated aldimines derived from tert-leucine esters, the tert-butyl group effectively blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite side. datapdf.comacs.org This leads to the formation of one diastereomer in high excess. The rigidity of the intermediate, often enhanced by chelation or hydrogen bonding, is key to achieving high levels of stereocontrol. datapdf.com

The effectiveness of the tert-butyl group in directing stereochemistry is evident in the high diastereomeric ratios often observed in these reactions. This substrate-based control can be so powerful that it overrides the directing effect of a chiral catalyst, a phenomenon known as "matched" and "mismatched" diastereoselectivity.

The following table presents data from an asymmetric synthesis that relies on a chiral substrate to induce stereoselectivity, highlighting the power of substrate control.

| Reactant | Product Diastereomeric Ratio (dr) |

| Chiral Acetonide-Protected Polyketide | High (Specific values vary with substrate) |

This table is based on the concept of substrate-controlled synthesis where chiral fragments lead to high diastereoselectivity. researchgate.net

Catalyst-Substrate Interactions in Enantioselective Processes

In enantioselective catalysis, the precise interaction between the catalyst and the substrate is paramount for achieving high levels of stereoselectivity. These interactions are typically non-covalent and can include hydrogen bonding, steric repulsion, and electrostatic interactions. mdpi.com

When this compound is a substrate in a catalyzed reaction, the bulky tert-butyl group plays a significant role in how the molecule docks into the active site of the catalyst. Chiral catalysts are designed with specific three-dimensional cavities, and for a reaction to proceed efficiently and stereoselectively, the substrate must fit in a particular orientation. nih.gov

For example, in a transition metal-catalyzed reaction, the amino group and the ester carbonyl of methyl 2-amino-3,3-dimethylbutanoate can coordinate to the metal center. The chiral ligands on the metal then create a chiral environment that differentiates between the two faces of the reacting part of the substrate. The steric clash between the bulky tert-butyl group and components of the catalyst will disfavor one orientation, leading to a preference for the transition state that results in the major enantiomer. nih.gov

Computational modeling is a powerful tool for visualizing and quantifying these catalyst-substrate interactions. researchgate.netrug.nl By calculating the energies of different catalyst-substrate complexes and the corresponding transition states, researchers can gain a deeper understanding of the factors that control enantioselectivity and rationally design more effective catalysts. nih.govrug.nl

| Type of Interaction | Role in Stereoselectivity |

| Hydrogen Bonding | Orients the substrate within the catalyst's active site. nih.govmdpi.com |

| Steric Repulsion | Disfavors one reaction pathway due to clashes between bulky groups. nih.gov |

| Electrostatic Interactions | Stabilizes the preferred transition state. |

Computational and Theoretical Chemistry Studies

Molecular Modeling of Conformations and Molecular Interactions

Molecular modeling of Methyl 2-amino-3,3-dimethylbutanoate hydrochloride focuses on understanding its three-dimensional structure and how it interacts with its environment. The defining feature of this molecule is the bulky tert-butyl group, which significantly influences its conformational freedom.

Conformational Analysis: The presence of a quaternary carbon in the tert-butyl side chain imposes significant steric hindrance around the Cα-Cβ bond. This bulkiness restricts the rotation of the side chain, leading to a limited number of stable conformations. Computational studies on peptides containing the parent amino acid, tert-leucine, have shown that this residue strongly prefers extended or semi-extended backbone conformations. nih.gov This preference is a direct consequence of minimizing steric clashes between the large side chain and the peptide backbone. For the isolated ester, this steric demand dictates the spatial relationship between the tert-butyl group, the amino group, and the methyl ester. Energy minimization calculations are used to identify the lowest energy (most stable) conformers in various environments, such as in the gas phase or in different solvents.

Molecular Interactions: The molecule can engage in several types of non-covalent interactions, which are crucial for its behavior in chemical and biological systems. Theoretical models are used to quantify the strength and nature of these interactions. researchgate.netresearchgate.net

Hydrogen Bonding: The primary amine (-NH2, or -NH3+ in its protonated hydrochloride form) is a strong hydrogen bond donor. The carbonyl oxygen of the ester group is a hydrogen bond acceptor. In the solid state and in solution, these groups can form intermolecular hydrogen bonds with neighboring molecules or solvent molecules.

Van der Waals Forces: The large, nonpolar tert-butyl group is dominated by van der Waals interactions, specifically London dispersion forces. researchgate.net These hydrophobic interactions are critical for how the molecule packs in a crystal lattice and how it interacts with nonpolar regions of other molecules. researchgate.net

Electrostatic Interactions: As a hydrochloride salt, the molecule exists in an ionic form with a positively charged ammonium (B1175870) group and a chloride counter-ion. This allows for strong electrostatic (ion-ion and ion-dipole) interactions with polar solvents and other charged species.

CH-π Interactions: In the presence of aromatic systems, the C-H bonds of the methyl and tert-butyl groups can act as weak donors for CH-π interactions, which can contribute to binding and molecular recognition. acs.org

Interactive Data Table: Predicted Intermolecular Interactions

| Interaction Type | Participating Group(s) | Role | Relative Strength |

|---|---|---|---|

| Electrostatic | -NH3+ and Cl- | Ion-Ion | Strong |

| Hydrogen Bonding | -NH3+ | Donor | Strong |

| Hydrogen Bonding | C=O | Acceptor | Moderate |

| Van der Waals | -C(CH3)3 | Dispersion | Moderate |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and reactivity of molecules. mdpi.comnih.gov For this compound, DFT calculations can elucidate the mechanisms of its formation and degradation.

Reaction Pathway Analysis: DFT is employed to map the potential energy surface of a chemical reaction. This involves calculating the energies of reactants, transition states, intermediates, and products. A common application would be to analyze the esterification of L-tert-leucine with methanol (B129727) or the hydrolysis of the methyl ester back to the carboxylic acid.

The calculations would identify the transition state structure—the highest energy point along the reaction coordinate—and the height of this energy barrier (the activation energy) determines the reaction rate. For example, in an acid-catalyzed ester hydrolysis, DFT can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by a water molecule, and the final elimination of methanol. Comparing the energy barriers for different proposed mechanisms allows chemists to determine the most likely reaction pathway. chemrxiv.org

Reactivity Descriptors: DFT also provides key insights into the intrinsic reactivity of the molecule through the calculation of various electronic properties. researchgate.net

Interactive Data Table: DFT-Calculated Reactivity Descriptors

| Descriptor | Definition | Predicted Information |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface | Identifies sites for nucleophilic and electrophilic attack |

| Fukui Functions | Describes the change in electron density upon electron addition/removal | Pinpoints the most reactive atoms within the molecule nih.gov |

Prediction of Stereoselectivity and Enantiomeric Excess

The synthesis of chiral molecules like L-tert-leucine and its derivatives aims for high stereoselectivity, producing one enantiomer in preference to the other. researchgate.net While experimental methods often achieve high enantiomeric excess (ee), computational models can predict and rationalize these outcomes. advancedsciencenews.com

Computational modeling, particularly with DFT, is a key tool for understanding the origins of enantioselectivity in asymmetric synthesis. acs.orgacs.org In a typical chiral synthesis, a prochiral substrate reacts with a chiral catalyst or reagent to form two diastereomeric transition states, one leading to the (S)-enantiomer and the other to the (R)-enantiomer.

The predicted enantiomeric excess is determined by the difference in the free energies (ΔΔG‡) of these two transition states. The relationship is governed by the equation:

ee = tanh(ΔΔG‡ / 2RT)

where R is the gas constant and T is the temperature. A small difference in activation energy can lead to a high enantiomeric excess. Computational chemists can build detailed 3D models of these transition states, analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonds) between the substrate and the chiral catalyst that stabilize one transition state over the other. chemrxiv.org This analysis not only explains observed selectivity but can also guide the design of new, more effective catalysts for producing enantiomerically pure compounds. advancedsciencenews.com

Quantitative Structure-Reactivity Relationships (QSAR) for Analogues

Quantitative Structure-Activity/Reactivity Relationships (QSAR) are computational models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govnih.gov For analogues of this compound, QSAR can be used to predict their properties without needing to synthesize and test each one.

A QSAR study involves three main steps:

Data Set: A series of structurally similar analogues is required, for which the activity of interest (e.g., reaction rate, binding affinity to a receptor) has been measured experimentally. For instance, a study on L-tert-leucinamide analogues investigated their activity as synthetic cannabinoid receptor agonists. nih.gov

Molecular Descriptors: For each analogue, a set of numerical values, or "descriptors," is calculated to represent its structural, physical, and chemical properties. These can include:

Steric descriptors: Molecular volume, surface area, or specific parameters like Taft's Es that quantify the size of substituents.

Electronic descriptors: Dipole moment, partial atomic charges, or Hammett constants (σ) that describe the electron-donating/withdrawing nature of substituents.

Hydrophobic descriptors: The partition coefficient (logP), which measures a compound's lipophilicity.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that links the descriptors (independent variables) to the activity (dependent variable). researchgate.netacs.org

For analogues of Methyl 2-amino-3,3-dimethylbutanoate, a QSAR model could predict how changes to the ester group (e.g., replacing methyl with ethyl or benzyl) or modifications to the tert-butyl group would affect a specific property.

Interactive Data Table: Hypothetical QSAR Data for Analogues

| Analogue (R-group on Ester) | LogP (Hydrophobicity) | Molecular Volume (Sterics) | Dipole Moment (Electronics) | Measured Activity (IC50, µM) |

|---|---|---|---|---|

| -CH3 (Methyl) | 0.85 | 135 ų | 2.1 D | 10.5 |

| -CH2CH3 (Ethyl) | 1.25 | 150 ų | 2.2 D | 8.2 |

| -CH(CH3)2 (Isopropyl) | 1.60 | 165 ų | 2.3 D | 15.1 |

Such models are valuable in drug discovery and materials science for prioritizing which new analogues to synthesize, thereby saving significant time and resources. nih.gov

Advanced Analytical Methodologies for Research Outcomes

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assessment

Chiroptical methods, which measure the differential interaction of a chiral molecule with left- and right-circularly polarized light, are indispensable tools for studying stereochemistry in solution. proquest.com Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are particularly powerful for the analysis of α-amino acids and their derivatives. proquest.com

In CD spectroscopy, a chiral molecule will absorb left- and right-circularly polarized light to different extents, resulting in a CD spectrum. mtoz-biolabs.com The two enantiomers of a chiral compound produce CD spectra that are perfect mirror images of each other, with equal magnitude and opposite signs at all wavelengths. nih.gov This property makes CD an excellent method for assessing enantiomeric purity. A sample of pure (S)-Methyl 2-amino-3,3-dimethylbutanoate hydrochloride would exhibit a specific CD spectrum, while the pure (R)-enantiomer would show the exact inverse spectrum. proquest.com An enantiomeric mixture would display a spectrum with a reduced intensity corresponding to its enantiomeric excess (ee). nih.gov

Determining the absolute configuration (i.e., assigning the R or S label) can be achieved by comparing the experimental CD spectrum to that of a known standard or to spectra predicted by theoretical quantum chemical calculations. mdpi.com For α-amino acids, the sign of the Cotton effect in the CD spectrum, particularly around the carboxyl chromophore's n→π* transition (typically 200–220 nm), is often correlated with a specific absolute configuration. proquest.com

Table 1: Principles of Chiroptical Spectroscopy in Stereochemical Analysis

| Analytical Aspect | Spectroscopic Principle | Application to Methyl 2-amino-3,3-dimethylbutanoate hydrochloride |

|---|---|---|

| Enantiomeric Purity | Enantiomers exhibit mirror-image CD spectra. The magnitude of the CD signal is proportional to the enantiomeric excess. nih.gov | A racemic mixture will be CD-silent. The ee of a non-racemic sample can be quantified by comparing its CD signal intensity to that of an enantiopure standard. |

| Absolute Configuration | The sign and shape of the CD curve (Cotton effects) are unique to a specific absolute configuration. proquest.com | The experimental spectrum is compared with a reference standard of known configuration or with theoretically calculated spectra for the R and S enantiomers. mtoz-biolabs.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine the absolute configuration and enantiomeric purity through the use of chiral derivatizing agents (CDAs). acs.org

The Mosher's acid method is a classic and reliable NMR-based technique for assigning the absolute configuration of chiral amines and alcohols. nih.govspringernature.com This method involves reacting the amine of Methyl 2-amino-3,3-dimethylbutanoate with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), to form a pair of diastereomeric amides. researchgate.netmatilda.science These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra. matilda.science

By systematically comparing the ¹H NMR spectra of the (R)-Mosher amide and the (S)-Mosher amide, one can observe chemical shift differences (Δδ = δS - δR) for the protons near the stereocenter. Based on the established conformational model of the Mosher amides, the sign of these Δδ values for various protons allows for the unambiguous assignment of the absolute configuration of the original amine. springernature.com

Table 2: Representative ¹H and ¹³C NMR Data for this compound (Note: These are predicted chemical shifts based on the structure. Actual experimental values may vary.)

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -C(CH₃)₃ | ~1.05 | singlet (s) |

| -CH(NH₃⁺)- | ~3.95 | singlet (s) | |

| -OCH₃ | ~3.80 | singlet (s) | |

| -NH₃⁺ | ~8.50 | broad singlet (br s) | |

| ¹³C NMR | -C(CH₃)₃ | ~34.5 | |

| -C(CH₃)₃ | ~26.5 | ||

| -CH(NH₃⁺)- | ~65.0 | ||

| -C=O | ~170.0 |

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Stereochemistry Determination

Single-crystal X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the precise three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. researchgate.netnih.govwikipedia.org The technique requires a suitable single crystal of the compound. springernature.com For this compound, crystallization from an appropriate solvent system would be the first step. researchgate.net

The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. wikipedia.org This analysis yields a three-dimensional electron density map from which the positions of all atoms (excluding most hydrogens in routine analyses) can be determined with high precision. thieme-connect.de This provides definitive information on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral, enantiomerically pure crystal, the phenomenon of anomalous dispersion can be used to determine the absolute configuration. researchgate.netthieme-connect.de The analysis produces a statistical value known as the Flack parameter; a value close to zero for a given stereochemical model confirms that the assigned absolute configuration is correct with a high degree of confidence. soton.ac.uk

Table 3: Typical Data Obtained from a Single-Crystal XRD Experiment

| Parameter | Description | Example Information for a Hypothetical Crystal |

|---|---|---|

| Crystal System | The geometric class of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. For a chiral molecule, it must be a chiral space group (e.g., P2₁). | P2₁ |

| Unit Cell Dimensions | The lengths (a, b, c in Å) and angles (α, β, γ in °) of the unit cell. aip.org | a = 7.1 Å, b = 5.2 Å, c = 13.7 Å, β = 97.3° |

| Atomic Coordinates | The (x, y, z) position of each non-hydrogen atom in the unit cell. | Provides the exact 3D structure. |

| Bond Lengths/Angles | Precise measurements of all intramolecular distances and angles. | C-C, C-N, C=O bond lengths, etc. |

| Flack Parameter | A value used to confirm the absolute stereochemistry of the refined model. soton.ac.uk | A value of ~0.0(1) confirms the assignment. |

Advanced Chromatographic Techniques for Separation and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating the enantiomers of a chiral compound and accurately determining its enantiomeric excess (ee). nih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. yakhak.org

For amino acid esters like this compound, several types of CSPs are highly effective:

Crown Ether-Based CSPs : These are particularly well-suited for resolving compounds with primary amine groups. nih.govchromatographyonline.com The chiral crown ether cavity forms inclusion complexes with the protonated ammonium (B1175870) group (-NH₃⁺) of the analyte, with complex stability differing between the two enantiomers. ankara.edu.tr

Macrocyclic Glycopeptide CSPs : Phases based on selectors like teicoplanin or vancomycin (B549263) offer multiple interaction sites (ionic, hydrogen bonding, dipole-dipole) and can separate a wide range of underivatized amino acids and their derivatives. sigmaaldrich.com

Polysaccharide-Based CSPs : Columns with chiral selectors made of derivatized cellulose (B213188) or amylose (B160209) are widely used. yakhak.org The enantiomers interact differently with the chiral grooves and cavities of the polysaccharide structure, leading to separation. researchgate.net

By developing an HPLC method with a suitable CSP and mobile phase, a baseline separation of the (R)- and (S)-enantiomers can be achieved. The area under each peak in the resulting chromatogram is directly proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. nih.govacs.org

Table 4: Representative Chiral HPLC Methodologies for Amino Acid Ester Separation

| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Crown Ether | (18-Crown-6)-tetracarboxylic acid chromatographyonline.com | Methanol (B129727)/Water with an acid (e.g., HClO₄, TFA) chromatographyonline.comankara.edu.tr | Host-guest inclusion complexation with the -NH₃⁺ group. |

| Macrocyclic Glycopeptide | Teicoplanin (Chirobiotic T) sigmaaldrich.com | Methanol/Water or Polar-Organic Mode | Multiple interactions: hydrogen bonding, ionic, dipole-dipole, and steric repulsion. |

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) yakhak.org | Hexane/Ethanol or other normal-phase solvents | Insertion into chiral cavities, hydrogen bonding, and π-π interactions. |

| Gas Chromatography (GC) | Chiral Polysiloxanes nih.gov | N/A (Carrier Gas: Helium) | Requires derivatization (e.g., N-trifluoroacetyl) to increase volatility. nih.gov |

Emerging Research Trajectories and Future Perspectives

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of large compound libraries has propelled the integration of versatile building blocks like Methyl 2-amino-3,3-dimethylbutanoate hydrochloride into automated and high-throughput synthesis platforms. In the realm of peptide synthesis, automated solid-phase peptide synthesis (SPPS) provides a robust methodology for the creation of peptides and peptidomimetics. nih.govbeilstein-journals.org While the inherent steric bulk of the tert-leucine moiety can present challenges in coupling efficiency, modern automated synthesizers, including those with microwave assistance, are equipped to handle such demanding monomers. beilstein-journals.org

The advantages of using automated SPPS technology include:

The ability to perform simultaneous synthesis of multiple peptides. formulationbio.com

Elimination of intermediate purification steps, relying on simple resin washing. formulationbio.com

The flexibility to use excess reagents to drive reactions to completion. formulationbio.com

Significantly reduced reaction times. formulationbio.com

These platforms facilitate the systematic incorporation of this compound into peptide sequences, enabling the exploration of structure-activity relationships (SAR) by introducing conformational constraints. The development of specialized resins and coupling reagents continues to improve the efficiency of incorporating sterically hindered amino acids in a high-throughput manner. nih.gov

| Platform Feature | Advantage for this compound | Example Technology |

|---|---|---|

| Microwave-Assisted Heating | Accelerates slow coupling reactions due to steric hindrance. | Microwave-assisted automated SPPS instruments. beilstein-journals.org |

| Parallel Synthesis Capabilities | Enables rapid generation of peptide libraries with tert-leucine modifications. | Multi-well automated synthesizers. nih.gov |

| Optimized Reagent Delivery | Allows for the use of specialized and excess coupling reagents to overcome poor reactivity. | Advanced liquid handling robotics. |

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The chiral nature and steric bulk of L-tert-leucine and its derivatives, including this compound, make them excellent candidates for the development of novel chiral ligands and organocatalysts. These catalysts are instrumental in asymmetric synthesis, where the creation of a specific stereoisomer of a target molecule is crucial.

Research has demonstrated the utility of L-tert-leucine as a precursor for various catalytic systems:

Chiral Phosphinooxazoline (PHOX) Ligands: L-tert-leucine is a key starting material for the synthesis of ligands like (S)-tert-butylPHOX, which are effective in asymmetric catalysis. sigmaaldrich.com

Chiral Copper(II) Polymers: These polymers, derived from L-tert-leucine, can catalyze the kinetic resolution of secondary alcohols through acylation. sigmaaldrich.com

Tridentate Schiff Base Ligands: When complexed with Cu(II) ions, these ligands, prepared from L-tert-leucine, have been used as catalysts in asymmetric Henry reactions to produce β-nitroalcohols. tubitak.gov.trindexacademicdocs.org

AmidPhos-Silver(I) Complexes: L-tert-leucine-derived AmidPhos ligands in combination with silver(I) have been shown to be effective catalysts for the asymmetric [3+2] cycloaddition of azomethine ylides. organic-chemistry.org

Organocatalysis: L-tert-leucine itself has been found to be an effective organocatalyst for asymmetric aldol (B89426) reactions, for instance, with chloroacetone, to produce vic-halohydrins with high stereoselectivity. thieme-connect.de

The development of these catalytic systems highlights the importance of the tert-butyl group in creating a well-defined chiral environment around the catalytic center, which is essential for achieving high levels of enantioselectivity.

| Catalyst/Ligand Type | Metal/System | Application | Reference |

|---|---|---|---|

| Phosphinooxazoline (PHOX) | Various Transition Metals | Asymmetric Catalysis | sigmaaldrich.com |

| Chiral Polymers | Copper(II) | Kinetic Resolution of Alcohols | sigmaaldrich.com |

| Tridentate Schiff Bases | Copper(II) | Asymmetric Henry Reaction | tubitak.gov.trindexacademicdocs.org |

| AmidPhos | Silver(I) | Asymmetric [3+2] Cycloaddition | organic-chemistry.org |

| Amino Acid (Organocatalyst) | - | Asymmetric Aldol Reaction | thieme-connect.de |

Exploration of New Chemical Space and Complex Reactions for Drug Discovery (synthetic focus)

This compound serves as a crucial building block in combinatorial chemistry and the synthesis of complex molecules for drug discovery. nih.gov Its incorporation into molecules can significantly influence their pharmacological properties by introducing steric bulk and restricting conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets. nmpharmtech.com

The synthetic utility of this compound is evident in several areas:

Peptidomimetics: By replacing natural amino acids with tert-leucine derivatives, chemists can create peptide-like molecules (peptidomimetics) with improved stability against enzymatic degradation and better pharmacokinetic profiles. nih.gov

Chiral Intermediates: As a vital chiral intermediate, L-tert-leucine and its esters are widely used in the synthesis of anti-cancer and anti-viral agents, as well as biological inhibitors. nmpharmtech.com

Natural Product Synthesis: The stereodirecting effect of the tert-butyl group is valuable in the total synthesis of complex natural products where precise control of stereochemistry is paramount.

Library Synthesis: The compound is a valuable component in the generation of diverse chemical libraries for high-throughput screening to identify new drug leads. nih.gov

The ability to use L-tert-leucine derivatives in metal-free tandem radical cyclization reactions to synthesize phenanthridines further expands its utility in accessing novel heterocyclic scaffolds of medicinal interest. sigmaaldrich.com

Overcoming Challenges in Stereocontrol and Reaction Efficiency

Despite its advantages, the sterically demanding nature of the tert-butyl group in this compound presents significant challenges in terms of reaction efficiency, particularly in peptide bond formation. The hindered nature of both the amino and carboxyl groups can lead to slow reaction rates and incomplete conversions. peptide.com

Several strategies are being explored to overcome these challenges:

Advanced Coupling Reagents: The development of highly efficient coupling reagents is crucial for promoting amide bond formation with sterically hindered amino acids. Reagents such as HATU, HCTU, and COMU have shown improved performance compared to traditional carbodiimides. sigmaaldrich.combachem.com Phosphonium-based reagents like PyAOP are particularly effective for coupling N-methylated and other sterically demanding amino acids. peptide.com

Reaction Condition Optimization: The use of microwave irradiation can significantly accelerate sluggish coupling reactions. beilstein-journals.org Additionally, optimizing solvent systems and the use of additives can enhance reaction rates and yields.

Novel Synthetic Methodologies: Alternative approaches to peptide synthesis, such as N-to-C elongation strategies, are being investigated to circumvent some of the difficulties associated with traditional C-to-N synthesis, especially concerning epimerization at the C-terminus. nih.gov

Auxiliary Groups: The use of temporary modifying groups on the peptide backbone can help to disrupt aggregation and improve solvation, thereby facilitating more efficient coupling reactions.

The ongoing research in this area aims to develop more robust and efficient methods for the incorporation of sterically demanding building blocks like this compound, which will further broaden their applicability in the synthesis of complex and biologically active molecules.

| Challenge | Mitigation Strategy | Example |

|---|---|---|

| Slow Reaction Rates | Use of highly active coupling reagents. | HATU, COMU, PyAOP. peptide.comsigmaaldrich.combachem.com |

| Incomplete Coupling | Microwave-assisted synthesis. | Automated microwave peptide synthesizers. beilstein-journals.org |

| Epimerization/Racemization | Use of racemization-suppressing additives. | Oxyma Pure, HOAt. sigmaaldrich.com |

| Poor Solubility/Aggregation | Backbone protection or use of solubilizing groups. | Temporary backbone protecting groups. |

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-3,3-dimethylbutanoate hydrochloride, and how can reaction conditions be optimized?

The compound is synthesized via reductive amination or nucleophilic substitution. A two-step method involves suspending Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane with benzaldehyde and sodium triacetoxyborohydride under N₂, followed by hydrogenolysis using Pd/C in H₂ to remove protecting groups . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of amine to benzaldehyde) and reaction time (10–24 hours) to minimize side products like over-alkylation. Purity is enhanced via silica gel chromatography (hexane/ethyl acetate) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Analytical validation relies on ¹H-NMR (e.g., δ 8.98 ppm for NH₃⁺, 3.88 ppm for methoxy groups) and LCMS to confirm molecular weight (195.69 g/mol) . Polarimetry or chiral HPLC assesses enantiomeric purity, critical for stereosensitive applications .

Q. What safety precautions are necessary when handling this compound?

The hydrochloride salt is hygroscopic and decomposes at ~149°C. Use desiccants for storage and avoid prolonged exposure to moisture. Personal protective equipment (gloves, goggles) is mandatory due to risks of skin/eye irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across synthetic protocols?

Discrepancies in yields (e.g., 71% vs. 88% in hydrogenolysis steps ) often stem from differences in catalyst loading (e.g., 20 wt.% Pd/C vs. lower concentrations) or solvent purity. Systematic testing of variables (temperature, H₂ pressure) using design-of-experiments (DoE) frameworks is recommended. Cross-referencing NMR data from multiple sources helps validate product identity .

Q. What strategies mitigate racemization during enantioselective synthesis?

Racemization occurs under basic conditions or prolonged heating. Use mild reducing agents (e.g., NaBH₃CN instead of NaBH₄) and low temperatures (0–5°C) during imine formation. Monitoring enantiomeric excess (ee) via chiral stationary phase HPLC ensures stereochemical fidelity .

Q. How does the compound’s stereochemistry influence its biological interactions in drug discovery?

The (S)-enantiomer shows higher receptor affinity in preclinical models due to complementary chiral interactions with binding pockets. Comparative studies with racemic mixtures (e.g., in kinase inhibition assays) highlight the need for enantiopure synthesis in structure-activity relationship (SAR) studies .

Q. What advanced purification techniques address co-elution issues in chromatographic analysis?

Co-eluting impurities (e.g., unreacted starting materials) are resolved using orthogonal methods:

- Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar byproducts.

- Ion-exchange chromatography to separate charged species like residual HCl .

Methodological Guidance

Designing experiments to study the compound’s stability under varying pH conditions:

- Prepare buffered solutions (pH 1–12) and incubate the compound at 37°C.

- Monitor degradation via LCMS at intervals (0, 24, 48 hours).

- Use Arrhenius kinetics to predict shelf-life under storage conditions .

Troubleshooting low yields in large-scale hydrogenolysis:

- Ensure complete degassing of solvents to prevent catalyst poisoning.

- Optimize H₂ gas flow rates (e.g., 10–20 mL/min) and stirring efficiency to enhance mass transfer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products